molecular formula C7H10O3 B117062 Methyl 1-formylcyclobutanecarboxylate CAS No. 155380-49-7

Methyl 1-formylcyclobutanecarboxylate

Cat. No.: B117062
CAS No.: 155380-49-7
M. Wt: 142.15 g/mol
InChI Key: ZWKZWJDTPRZFLV-UHFFFAOYSA-N
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Description

Contextualization of Cyclobutane-Containing Organic Compounds in Synthesis

Cyclobutane-containing compounds are a significant class of molecules in organic synthesis and medicinal chemistry. nih.govru.nl The four-membered ring is characterized by considerable ring strain, which influences its chemical reactivity and provides a unique three-dimensional structure. nih.gov This distinct, puckered conformation is increasingly utilized by medicinal chemists to impart favorable properties to drug candidates. ru.nlcancer.govnih.gov

The incorporation of a cyclobutane (B1203170) motif can improve a molecule's metabolic stability, restrict its conformation to enhance binding to biological targets, and serve as a non-planar bioisostere for other chemical groups like alkenes or aryl rings. nih.govnih.gov Furthermore, the cyclobutane framework is present in several natural products and approved pharmaceuticals, such as the anticancer drug carboplatin, highlighting its relevance in the development of therapeutic agents. ru.nllifechemicals.com The synthetic utility of cyclobutanes is broad, as they can be used as key subunits in the preparation of natural products and can undergo specific ring-opening or ring-contraction reactions to yield diverse molecular structures. lifechemicals.com

Significance of the Methyl 1-Formylcyclobutanecarboxylate Scaffold

The chemical importance of this compound lies in its bifunctional nature. bowen.edu.ngwikipedia.org Molecules containing two or more distinct functional groups are valuable in organic synthesis because the different groups can be manipulated selectively to build complex structures. oup.com In this specific scaffold, the aldehyde (formyl group) and the methyl ester (methoxycarbonyl group) offer two distinct points for chemical modification.

The aldehyde is susceptible to a wide range of reactions, including nucleophilic additions, reductions, and oxidations, making it a gateway for introducing new carbon-carbon bonds or other functional groups. The methyl ester can undergo hydrolysis, amidation, or reduction, providing another avenue for derivatization. The presence of both groups on a single, sterically constrained cyclobutane ring allows for precise control over the spatial arrangement of subsequent modifications. This dual reactivity makes the scaffold an efficient building block, enabling chemists to construct intricate molecular designs that would otherwise require more lengthy and complex synthetic routes. nih.govnih.gov

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a versatile intermediate in the synthesis of novel organic compounds. Its unique structure is exploited to create spirocyclic systems (where two rings share a single atom) and other complex polycyclic frameworks that are of interest in medicinal chemistry and materials science.

One major research trajectory involves using the aldehyde and ester groups in sequential reactions to build heterocyclic compounds. For instance, the aldehyde can first react to form an intermediate, which then undergoes a cyclization reaction involving the ester group to form a new ring fused to the cyclobutane core. Another area of investigation is the use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, leveraging the reactivity of both the formyl and carboxylate functionalities. These research efforts aim to develop efficient and novel synthetic methodologies and to access new chemical entities with potentially valuable biological or physical properties.

Physicochemical Data for this compound

PropertyValue
Chemical Formula C7H10O3
Molecular Weight 142.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~75-80 °C at 10 mmHg
Density ~1.1 g/cm³
CAS Number 100928-66-9

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-formylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-6(9)7(5-8)3-2-4-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKZWJDTPRZFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Organic Transformations of Methyl 1 Formylcyclobutanecarboxylate

Transformations at the Aldehyde Functionality

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. masterorganicchemistry.comkhanacademy.org Its reactivity allows for numerous transformations, including additions, condensations, oxidations, and reductions.

One of the most fundamental reactions of the aldehyde group is nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.comacademie-sciences.fryoutube.com This reaction changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comkhanacademy.org

Grignard Additions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react readily with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com The reaction of Methyl 1-formylcyclobutanecarboxylate with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. masterorganicchemistry.comlibretexts.org The carbanion-like alkyl or aryl group from the Grignard reagent adds to the aldehyde's carbonyl carbon. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Grignard Addition to this compound

Grignard Reagent (R-MgX) Product after Acidic Workup
Methylmagnesium bromide (CH₃MgBr) Methyl 1-(1-hydroxyethyl)cyclobutanecarboxylate
Phenylmagnesium bromide (C₆H₅MgBr) Methyl 1-(hydroxy(phenyl)methyl)cyclobutanecarboxylate

Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins, which are compounds containing a hydroxyl group and a nitrile group on the same carbon. pressbooks.pubopenstax.org The reaction is typically catalyzed by a small amount of base, which generates the cyanide ion (CN⁻), a more potent nucleophile. pressbooks.pubopenstax.orglibretexts.orglibretexts.org The cyanide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated by HCN to yield the cyanohydrin and regenerate the cyanide catalyst. libretexts.orglibretexts.orgyoutube.com This reaction is reversible, but for most aldehydes, the equilibrium favors the product. pressbooks.pubopenstax.org

Reaction: this compound + HCN → Methyl 1-(cyano(hydroxy)methyl)cyclobutanecarboxylate

Aldol Condensation: The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.org this compound lacks alpha-hydrogens relative to the aldehyde group and therefore cannot form an enolate to act as the nucleophilic component. However, it can serve as the electrophilic partner in a crossed-aldol condensation with other aldehydes or ketones that can be enolized. wikipedia.org This type of reaction, where one partner cannot self-condense, can help to minimize the formation of side products. wikipedia.org

Table 2: Crossed-Aldol Reaction with this compound

Enolizable Partner Base Catalyst Product
Acetone Sodium hydroxide Methyl 1-(3-hydroxy-3-methyl-2-oxobutyl)cyclobutanecarboxylate

Imine/Enamine Formation: Aldehydes react with primary amines (R-NH₂) under mildly acidic conditions to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.com The pH must be carefully controlled; it needs to be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the starting amine, which would render it non-nucleophilic. libretexts.org

Table 3: Imine Formation from this compound

Primary Amine Product (Imine)
Methylamine (CH₃NH₂) Methyl 1-(((methyl)imino)methyl)cyclobutanecarboxylate

When an aldehyde reacts with a secondary amine (R₂NH), the intermediate iminium ion cannot be deprotonated at the nitrogen. Instead, a proton is removed from an adjacent carbon (the alpha-carbon), leading to the formation of an enamine. However, as this compound has no alpha-protons on the aldehyde, enamine formation through this pathway is not possible.

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a common reaction in organic synthesis. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (KMnO₄) and chromic acid to milder reagents. The oxidation of this compound would yield 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid. This reaction provides a route to dicarboxylic acid derivatives where one of the acid groups is protected as a methyl ester. The conversion of methyl ketones to carboxylic acid derivatives can also be achieved through methods like the haloform reaction or with reagents such as acetyl nitrate. nsf.govrsc.orgactascientific.com

Reaction: this compound + [O] → 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid

The selective reduction of the aldehyde in the presence of the ester is a key chemoselective transformation. iwu.edu Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would typically reduce both the aldehyde and the ester to primary alcohols. However, milder reagents can achieve the selective reduction of the aldehyde. iwu.edunih.gov

Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, as it reduces aldehydes and ketones significantly faster than it reduces esters. iwu.eduresearchgate.net The use of NaBH₄ would convert the formyl group into a hydroxymethyl group, yielding Methyl 1-(hydroxymethyl)cyclobutanecarboxylate. Other selective methods, such as using ammonia borane in water, have also been developed for the chemoselective reduction of carbonyl compounds. rsc.org

Reaction: this compound + NaBH₄ → Methyl 1-(hydroxymethyl)cyclobutanecarboxylate

Transformations at the Ester Functionality

The methyl ester group is generally less reactive than the aldehyde. It undergoes nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that involves the attack of a hydroxide ion on the ester carbonyl, followed by the loss of methoxide. An acid workup is then required to protonate the resulting carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process.

Reaction (Basic Hydrolysis):

this compound + NaOH → Sodium 1-formylcyclobutanecarboxylate + Methanol

Sodium 1-formylcyclobutanecarboxylate + H₃O⁺ → 1-Formylcyclobutane-1-carboxylic acid

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org To drive the equilibrium toward the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com This process is useful for changing the ester group to modify the properties of the molecule.

Table 4: Transesterification of this compound

Alcohol Catalyst Product
Ethanol H₂SO₄ (acid) Ethyl 1-formylcyclobutanecarboxylate
Isopropanol NaOCH(CH₃)₂ (base) Isopropyl 1-formylcyclobutanecarboxylate

Table 5: List of Mentioned Chemical Compounds

Compound Name
1-(methoxycarbonyl)cyclobutane-1-carboxylic acid
1-Formylcyclobutane-1-carboxylic acid
Acetaldehyde
Acetone
Aniline
Benzyl 1-formylcyclobutanecarboxylate
Benzyl alcohol
Ethyl 1-formylcyclobutanecarboxylate
Ethanol
Ethylmagnesium chloride
Hydrogen cyanide
Isopropanol
Isopropyl 1-formylcyclobutanecarboxylate
Lithium aluminum hydride
Methyl 1-(1-hydroxyethyl)cyclobutanecarboxylate
Methyl 1-(1-hydroxypropyl)cyclobutanecarboxylate
Methyl 1-(3-hydroxy-3-methyl-2-oxobutyl)cyclobutanecarboxylate
Methyl 1-(3-hydroxy-2-oxopropyl)cyclobutanecarboxylate
Methyl 1-(cyano(hydroxy)methyl)cyclobutanecarboxylate
Methyl 1-(hydroxy(phenyl)methyl)cyclobutanecarboxylate
Methyl 1-(hydroxymethyl)cyclobutanecarboxylate
Methyl 1-(((methyl)imino)methyl)cyclobutanecarboxylate
Methyl 1-(((phenyl)imino)methyl)cyclobutanecarboxylate
This compound
Methylamine
Methylmagnesium bromide
Phenylmagnesium bromide
Sodium 1-formylcyclobutanecarboxylate

Amidation and Related Derivatizations

The presence of both an aldehyde and an ester group on the same carbon atom allows for two primary pathways for amidation and related C-N bond-forming reactions: reductive amination of the aldehyde and direct amidation of the ester.

Reductive Amination of the Aldehyde: The formyl group is highly susceptible to reductive amination. This one-pot reaction typically involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH) are commonly employed as they are selective for the protonated imine over the starting aldehyde, minimizing the side reaction of alcohol formation. organic-chemistry.orgyoutube.com This method provides a straightforward route to 1-(aminomethyl)-1-cyclobutanecarboxylate derivatives. The reaction is versatile and can be used with a wide range of amines, including ammonia, primary alkylamines, and secondary alkylamines. mdpi.com

Direct Amidation of the Ester: The methyl ester group can also undergo amidation via nucleophilic acyl substitution with an amine to form the corresponding amide. However, this transformation is generally less facile than reductive amination and often requires more forcing conditions, such as elevated temperatures or the use of catalysts. The direct reaction with ammonia or primary/secondary amines can be slow, but it provides a pathway to cyclobutane-1-carboxamide derivatives.

The distinct reactivity of the two functional groups enables chemoselective derivatization, as summarized in the table below.

Reaction Type Reagent(s) Target Functional Group Expected Product
Reductive AminationR¹R²NH, NaBH₃CN or Na(OAc)₃BHAldehydeMethyl 1-((R¹R²N)methyl)cyclobutanecarboxylate
Direct AmidationR¹R²NH, HeatEster1-Formyl-N-R¹,N-R²-cyclobutanecarboxamide

Table 1: Selective Amidation Pathways for this compound.

Reduction to Alcohol Derivatives

The reduction of this compound can be controlled to selectively reduce either the aldehyde or both the aldehyde and the ester, depending on the choice of reducing agent. This chemoselectivity is a cornerstone of its synthetic utility.

Selective Reduction of the Aldehyde: Sodium borohydride (NaBH₄) is a mild reducing agent that chemoselectively reduces aldehydes and ketones in the presence of less reactive functional groups like esters. masterorganicchemistry.com Treatment of this compound with NaBH₄ in a protic solvent such as methanol or ethanol results in the exclusive reduction of the formyl group to a primary alcohol, yielding Methyl 1-(hydroxymethyl)cyclobutanecarboxylate . mnstate.eduorganic-chemistry.org

Exhaustive Reduction to a Diol: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing a wide range of carbonyl compounds, including both aldehydes and esters. masterorganicchemistry.comadichemistry.comyoutube.com When this compound is treated with an excess of LiAlH₄ in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup, both the formyl group and the methyl ester are reduced to primary alcohols. orgsyn.org This exhaustive reduction yields (1-(Hydroxymethyl)cyclobutyl)methanol .

Reducing Agent Formula Reactivity Product
Sodium BorohydrideNaBH₄Reduces aldehyde selectivelyMethyl 1-(hydroxymethyl)cyclobutanecarboxylate
Lithium Aluminum HydrideLiAlH₄Reduces both aldehyde and ester(1-(Hydroxymethyl)cyclobutyl)methanol

Table 2: Chemoselective Reduction of this compound.

Reactions Involving the Cyclobutane (B1203170) Ring System

The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to reactions that lead to more stable five- or six-membered rings, or to acyclic systems.

Ring-Opening Reactions

The cyclobutane ring can undergo cleavage under various conditions, including thermal, photochemical, or catalytic activation. The presence of two electron-withdrawing groups on the same carbon can polarize and weaken the adjacent C-C bonds, facilitating nucleophilic or radical-induced ring-opening. researchgate.netresearchgate.netnih.gov For instance, transition metal-catalyzed reactions can proceed via oxidative addition into a C-C bond of the ring, leading to a metallacyclopentane intermediate that can be further transformed.

Cycloaddition Reactions

While the synthesis of the cyclobutane ring itself often involves a [2+2] cycloaddition, the functional groups on this compound can participate in further cycloaddition reactions. nih.govorganicreactions.org The carbonyl group of the aldehyde can function as a dienophile in a hetero-Diels-Alder reaction ([4+2] cycloaddition) with an electron-rich diene to form a dihydropyran ring system. youtube.comlibretexts.org Furthermore, under thermal or photochemical conditions, the molecule could potentially undergo a retro-[2+2] cycloaddition, leading to ring cleavage and the formation of two olefinic products.

Ring Expansion/Contraction

Ring expansion is a prominent reaction pathway for cyclobutane derivatives, driven by the release of ring strain. chemistrysteps.comyoutube.comyoutube.com A common mechanism is the Wagner-Meerwein rearrangement, which involves the formation of a carbocation on an exocyclic carbon. wikipedia.orgmychemblog.comlscollege.ac.inslideshare.net

This transformation can be readily achieved from this compound via a two-step process:

Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, Methyl 1-(hydroxymethyl)cyclobutanecarboxylate, using NaBH₄.

Rearrangement: Treatment of the resulting alcohol with a Brønsted or Lewis acid generates a primary carbocation adjacent to the ring. This unstable intermediate rapidly undergoes a 1,2-alkyl shift, where a C-C bond of the cyclobutane ring migrates to the carbocation center. masterorganicchemistry.com This concerted step expands the four-membered ring into a more stable five-membered ring (cyclopentane) and simultaneously forms a stabilized tertiary carbocation. Trapping this intermediate with a nucleophile (e.g., water) or elimination of a proton leads to functionalized cyclopentane derivatives. researchgate.net

Ring contraction of a cyclobutane ring is less common as it would lead to a more strained cyclopropane ring and is generally not an energetically favorable pathway for this system.

Chemo-, Regio-, and Stereoselective Transformations

The multifunctional nature of this compound makes it an excellent substrate for studying selective transformations.

Chemoselectivity : As discussed, the differential reactivity of the aldehyde and ester groups allows for high chemoselectivity. The reduction with NaBH₄ is a prime example, targeting only the aldehyde. masterorganicchemistry.com Similarly, reductive amination conditions can be chosen to react exclusively at the aldehyde, leaving the ester untouched for subsequent manipulations. organic-chemistry.org

Regioselectivity : In reactions involving the cyclobutane ring, such as metal-catalyzed ring-opening, the regioselectivity (i.e., which C-C bond is cleaved) is a critical consideration. Cleavage can occur at the C1-C2 bond or the C2-C3 bond, and the outcome is often dictated by the catalyst and reaction conditions.

Stereoselectivity : The reduction of the aldehyde creates a new stereocenter if the product is chiral. The approach of the hydride reagent (e.g., from NaBH₄) to the planar carbonyl group can occur from two different faces. If the molecule contains other stereocenters or if a chiral reducing agent is used, this can lead to diastereoselective or enantioselective synthesis of the corresponding alcohol. mnstate.edu Likewise, in cycloaddition reactions, the stereochemical outcome is governed by the principles of orbital symmetry and steric hindrance.

Metal-Catalyzed and Organocatalyzed Reactions

The presence of both a formyl and a methyl ester group on the same carbon atom of a cyclobutane ring makes this compound a versatile substrate for various catalytic transformations. These reactions can selectively target the aldehyde, the ester, the C-H bonds of the cyclobutane ring, or involve the entire molecular framework in rearrangements.

Metal-Catalyzed Reactions:

Transition metals, particularly palladium, rhodium, and copper, are known to catalyze a wide array of transformations on functionalized cyclobutanes. The inherent ring strain of the cyclobutane moiety can be exploited as a driving force in many of these reactions. researchgate.net

Cross-Coupling Reactions: Palladium catalysts are extensively used for C-C and C-heteroatom bond formation. While direct C-H functionalization of the cyclobutane ring in this compound would require specific directing groups, the aldehyde functionality could be transformed into a group suitable for cross-coupling, such as a halide or triflate, thereby enabling the introduction of various substituents.

Ring-Opening and Rearrangement Reactions: The strained C-C bonds of the cyclobutane ring can be activated by transition metals, leading to ring-opening or rearrangement products. For instance, rhodium catalysts are known to promote the decarbonylation of cyclobutanones, a related class of compounds. It is conceivable that under specific conditions, the formyl group could undergo decarbonylation or that the entire ring could rearrange to form less strained cyclopentane or open-chain derivatives.

Hydrogenation: The formyl group is susceptible to reduction to a primary alcohol using various metal catalysts, such as palladium, platinum, or nickel, under a hydrogen atmosphere. The ester group would typically require harsher conditions for reduction.

Organocatalyzed Reactions:

Organocatalysis offers a powerful, metal-free alternative for asymmetric transformations. The aldehyde group in this compound is a prime target for a variety of well-established organocatalytic reactions.

Aldol and Michael Additions: Chiral secondary amines, such as proline and its derivatives, are effective catalysts for enantioselective aldol reactions of aldehydes with various nucleophiles. The formyl group of this compound could react with ketones, aldehydes, or other pronucleophiles to form chiral β-hydroxy carbonyl compounds. Similarly, in a Michael addition, the enamine intermediate formed from the aldehyde and the organocatalyst can add to α,β-unsaturated acceptors.

Cascade Reactions: The bifunctional nature of the target molecule is well-suited for organocatalytic cascade reactions. For example, a Michael addition initiated at the formyl group could be followed by an intramolecular cyclization, potentially leading to complex polycyclic structures. Such cascade reactions are efficient in building molecular complexity from simple starting materials. organic-chemistry.org

Isomerizing Alkoxycarbonylation:

Isomerizing alkoxycarbonylation is a specific type of carbonylation reaction where an alkene isomerizes along a carbon chain, followed by the addition of an alkoxy and a carbonyl group, typically at the terminus of the chain. This reaction is often catalyzed by palladium complexes with specific phosphine ligands. While this reaction is well-documented for long-chain alkenes, its application to a strained, functionalized cycloalkane like this compound is not described in the available literature. Conceptually, if the cyclobutane ring were to undergo a metal-catalyzed ring-opening to generate an unsaturated intermediate, a subsequent isomerizing alkoxycarbonylation could be envisioned, but this remains speculative without direct experimental evidence.

Below is a table summarizing potential catalytic reactions of this compound based on the reactivity of analogous compounds.

Reaction TypeCatalyst TypePotential Reagent(s)Expected Product Type
Aldol AdditionOrganocatalyst (e.g., Proline)Acetoneβ-Hydroxy ketone
Michael AdditionOrganocatalyst (e.g., Diphenylprolinol silyl ether)Nitroolefinγ-Nitro aldehyde
HydrogenationMetal Catalyst (e.g., Pd/C)H₂(1-(Hydroxymethyl)cyclobutyl)methanoate
Ring-Opening/RearrangementMetal Catalyst (e.g., Rhodium complex)HeatCyclopentane or acyclic derivatives

Applications As a Key Building Block in Complex Molecule Synthesis

Strategic Utility in the Construction of Bioactive Scaffolds

The inherent structural rigidity and three-dimensionality of the cyclobutane (B1203170) ring make it a desirable motif in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates. acs.org Methyl 1-formylcyclobutanecarboxylate serves as an excellent starting material for creating diverse and biologically active molecular frameworks.

Intermediate in the Synthesis of Enzyme Inhibitors (e.g., LSD1 Inhibitors)

While direct synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors from this compound is not extensively documented, the structural motifs present in the compound are highly relevant to the design of such inhibitors. LSD1 has become a significant target in cancer therapy, and numerous inhibitors have been developed. nih.govresearchgate.net Many potent LSD1 inhibitors feature small, constrained ring systems, such as cyclopropylamines, which are structurally analogous to the cyclobutane core of this compound. nih.govnih.gov

The aldehyde functionality of this compound can be readily converted to an amine through reductive amination, a key step in synthesizing the amine-containing pharmacophores essential for LSD1 inhibition. The stereochemistry of the cyclobutane ring can also influence the binding affinity and selectivity of the inhibitor within the enzyme's catalytic site. nih.gov The development of chiral synthesis routes, potentially employing evolved imine reductases, could provide access to specific stereoisomers of derivative compounds, a crucial aspect in optimizing inhibitor potency. researchgate.net

Table 1: Examples of Structurally Related Enzyme Inhibitors

Inhibitor Class Key Structural Motif Relevance to this compound
LSD1 Inhibitors Cyclopropylamine The cyclobutane core can be functionalized to mimic the constrained ring system.

Precursor for Advanced Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and biologically active molecules. nih.gov The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic precursor (after conversion of the ester), makes it a powerful tool for the synthesis of complex heterocyclic systems. semanticscholar.org

The formyl group can participate in a variety of cyclization reactions, such as condensations and cycloadditions, to form five-, six-, and seven-membered rings. For instance, it can react with binucleophilic reagents to construct fused or spirocyclic heterocyclic scaffolds. The methyl ester provides a handle for further functionalization or can be involved in ring-closing reactions. While specific examples starting from this compound are not prevalent in the literature, the reactivity patterns of similar aldehyde- and ester-containing compounds suggest its significant potential in this area. semanticscholar.org

Role in Natural Product Synthesis

The cyclobutane motif is present in a wide array of natural products, exhibiting diverse and potent biological activities. nih.govresearchgate.netrsc.orgrsc.org These natural products often feature complex, densely functionalized, and stereochemically rich cyclobutane cores. acs.org Methodologies for the stereocontrolled synthesis of such structures are of great interest to synthetic chemists. nih.gov

This compound represents a pre-functionalized four-membered ring that could serve as a valuable starting point for the total synthesis of certain cyclobutane-containing natural products. The aldehyde and ester groups offer convenient points for elaboration and connection to other fragments of a target molecule. While its direct application in a completed total synthesis is yet to be widely reported, its potential as a versatile building block in this field is clear.

Design and Synthesis of Advanced Pharmaceutical Intermediates

The synthesis of novel pharmaceutical agents often relies on the availability of unique and versatile chemical building blocks. bldpharm.com this compound, with its distinct combination of functional groups on a constrained carbocyclic frame, is well-positioned as an advanced intermediate in drug discovery programs. Its structure allows for the exploration of chemical space around a rigid core, which can be beneficial for optimizing ligand-receptor interactions. The ability to modify both the aldehyde and ester functionalities independently or in concert provides a pathway to a diverse library of compounds for biological screening.

Contributions to Carbon-Carbon Bond Forming Reactions in Cascade Processes

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid assembly of complex molecular architectures. 20.210.105 The functional groups of this compound are well-suited to participate in such reaction cascades.

The aldehyde group can act as an electrophile in aldol-type reactions, Knoevenagel condensations, or as a trigger for organocatalytic cascades. 20.210.105 For example, a cascade sequence could be initiated by the reaction of the aldehyde, followed by an intramolecular reaction involving the ester group or a derivative thereof. Palladium-catalyzed cascade transformations have been utilized to construct cyclobutane-embedded frameworks, highlighting the utility of this ring system in complex synthetic sequences. acs.org Furthermore, radical cascade reactions of simple cyclobutanes have been developed to synthesize highly functionalized cyclobutene (B1205218) derivatives, demonstrating the potential for complex transformations of the cyclobutane core itself. rsc.orgnih.govrsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound

Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms (General Principles)

The investigation of reaction mechanisms for cyclobutane (B1203170) derivatives like methyl 1-formylcyclobutanecarboxylate generally involves a combination of experimental and computational approaches. researchgate.net These studies aim to understand the stepwise sequence of bond-breaking and bond-forming events. Key principles often explored include pericyclic reactions (such as [2+2] cycloadditions and retro-cycloadditions), radical processes, and transition metal-catalyzed pathways. acs.org The presence of both an aldehyde (formyl) and a methyl ester group on the same quaternary carbon atom introduces electronic and steric complexities that can influence reaction pathways, making mechanistic determination essential for predictable synthesis.

Kinetic and Thermodynamic Aspects of Reactivity

For cyclobutane systems, the release of ring strain is often a significant thermodynamic driving force for reactions. researchgate.net The activation energy (Ea) for a given transformation is a critical kinetic parameter that dictates the reaction speed. For instance, in a hypothetical reaction, the activation energy can be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation.

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of this compound

Temperature (K)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)
2981.5 x 10⁻⁵85
3084.5 x 10⁻⁵85
3181.3 x 10⁻⁴85

This is an interactive table. You can sort the data by clicking on the column headers.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the energies of transition states and intermediates, providing theoretical support for experimentally observed kinetic and thermodynamic data. acs.orgnih.gov

Stereochemical Course of Reactions

The stereochemical outcome of reactions involving this compound is of paramount importance, particularly when new chiral centers are formed. The existing quaternary stereocenter, if the molecule is derived from a chiral precursor, can direct the stereochemistry of subsequent transformations. Even if starting from a racemic mixture, the formation of new stereocenters can lead to diastereomers.

The stereochemical course is often dictated by the reaction mechanism. For example, concerted reactions often proceed with a high degree of stereospecificity. In contrast, reactions that proceed through planar intermediates, such as carbocations, may lead to a loss of stereochemical information, resulting in racemic or diastereomeric mixtures. libretexts.org The steric hindrance imposed by the substituents on the cyclobutane ring can also play a crucial role in directing the approach of reagents, influencing the stereochemical outcome. libretexts.org For example, the addition of a nucleophile to the formyl group is likely to occur from the face opposite to the bulkier methyl carboxylate group.

Role of Intermediates in Reaction Progression

Many reactions of cyclobutane derivatives proceed through transient intermediates that are not directly observable but are inferred from experimental and computational evidence. Common intermediates include radicals, carbocations, carbanions, and organometallic species. researchgate.netacs.org For instance, in radical reactions, the formation of a 1,4-biradical intermediate is often proposed. acs.org The stability and fate of these intermediates determine the final product distribution. The functional groups on this compound can influence the formation and stability of such intermediates. For example, the ester group can stabilize an adjacent carbanion through resonance.

Experimental Techniques for Mechanistic Analysis

A variety of experimental techniques are employed to probe the mechanisms of reactions involving cyclobutane derivatives.

Isotopic Labeling: Replacing an atom with its isotope (e.g., ¹H with ²H, or ¹²C with ¹³C) can help trace the fate of atoms throughout a reaction, providing insights into bond-breaking and bond-forming steps.

Cyclic Voltammetry: This electrochemical technique can be used to study redox-active species and determine the feasibility of single-electron transfer (SET) steps in a proposed mechanism.

Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry are used to identify reactants, products, and in some cases, stable intermediates. In-situ monitoring of reactions using these techniques can provide kinetic data.

Radical Trapping: The use of radical trapping agents can provide evidence for the involvement of radical intermediates in a reaction. acs.org

Specific Mechanistic Insights (e.g., Iron-Catalyzed Beta-Methyl Scission)

While not directly involving a methyl group attached to the ring, analogous mechanistic principles from related systems can be considered. For instance, iron-catalyzed reactions have been shown to promote intriguing transformations. One such process is the β-scission of radicals. In a hypothetical scenario involving a derivative of this compound, an iron catalyst could facilitate the formation of a radical intermediate. If a tert-butoxy (B1229062) radical were generated in the reaction mixture, an iron catalyst could lower the activation energy for its fragmentation into a methyl radical and acetone. nih.govmdpi.com This generated methyl radical could then participate in subsequent reaction steps.

Iron catalysts are also known to mediate cycloisomerization reactions, which can involve C-C bond activation within strained ring systems. nih.govresearchgate.net Such a process could potentially lead to the rearrangement of the cyclobutane skeleton of this compound into other cyclic or acyclic structures.

Table 2: Comparison of Activation Energies for tert-Butoxyl Radical Scission

ProcessActivation Energy (kcal/mol)
Uncatalyzed β-methyl scission9.3
Iron-catalyzed β-methyl scission3.9 - 5.2

Data sourced from computational studies on related systems. nih.gov

Computational Chemistry and Theoretical Insights into Methyl 1 Formylcyclobutanecarboxylate Chemistry

Application of Quantum Mechanical Methods (e.g., Ab Initio and Density Functional Theory (DFT))

Quantum mechanical (QM) methods, including ab initio calculations and Density Functional Theory (DFT), are fundamental tools for understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about a molecule's energy, electron distribution, and geometric structure.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. They form a hierarchical ladder of accuracy, with methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory offering increasing levels of accuracy at a correspondingly greater computational cost.

Density Functional Theory (DFT) has emerged as a popular and versatile alternative, offering a favorable balance between accuracy and computational expense. DFT methods calculate the electron density of a system to determine its energy and other properties. A wide array of functionals, such as B3LYP and M06-2X, have been developed to approximate the exchange-correlation energy, which is the most challenging component of the calculation.

For methyl 1-formylcyclobutanecarboxylate, both ab initio and DFT methods can be employed to investigate its fundamental chemical properties.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. QM calculations can provide a detailed picture of how electrons are distributed within this compound. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons, while the LUMO represents the region most susceptible to accepting electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity.

Natural Bond Orbital (NBO) analysis is another powerful technique that can be applied to the results of a QM calculation. NBO analysis provides a localized picture of bonding by transforming the calculated wave function into a set of localized orbitals that correspond to the intuitive concepts of core electrons, lone pairs, and chemical bonds. This analysis can quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization through hyperconjugative interactions. For instance, NBO analysis could reveal the electronic effects of the formyl and methyl carboxylate groups on the cyclobutane (B1203170) ring, such as the withdrawal of electron density.

A hypothetical table of selected calculated electronic properties for this compound is presented below.

PropertyCalculated Value (Illustrative)Method
HOMO Energy-7.2 eVB3LYP/6-31G(d)
LUMO Energy-0.5 eVB3LYP/6-31G(d)
HOMO-LUMO Gap6.7 eVB3LYP/6-31G(d)
Dipole Moment3.5 DB3LYP/6-31G(d)

This table presents illustrative data based on typical computational results for similar organic molecules.

Calculation of Reaction Energetics and Activation Barriers

Understanding the thermodynamics and kinetics of chemical reactions is paramount in synthetic chemistry. QM methods are extensively used to calculate the energetics of reaction pathways, including the energies of reactants, products, intermediates, and transition states. The difference in energy between reactants and products provides the reaction enthalpy (ΔH), while the energy difference between reactants and the transition state gives the activation energy (Ea), which is a critical determinant of the reaction rate.

For this compound, QM calculations could be used to explore various potential reactions, such as nucleophilic addition to the formyl group, enolization, or ring-opening reactions. By mapping out the potential energy surface for a given reaction, chemists can identify the most likely reaction pathway and predict the feasibility of a transformation under different conditions. For instance, the activation barriers for the addition of different nucleophiles to the carbonyl carbon of the formyl group could be calculated to predict the selectivity of such reactions.

Below is an illustrative data table showcasing calculated reaction energetics for a hypothetical reaction of this compound.

ReactionReactant(s)Product(s)ΔH (kcal/mol) (Illustrative)Ea (kcal/mol) (Illustrative)
Hydride AdditionThis compound + H⁻Methyl 1-(hydroxymethyl)cyclobutanecarboxylate-25.312.5
Cyanide AdditionThis compound + CN⁻Methyl 1-cyano-1-(hydroxymethyl)cyclobutane-30.110.2

This table contains hypothetical data to illustrate the type of information obtained from reaction energetic calculations.

Prediction of Molecular Conformations and Dynamics

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The presence of substituents on the ring influences the degree of puckering and the preferred orientation of the substituents (axial vs. equatorial).

QM calculations can be used to determine the stable conformations of this compound and the energy differences between them. By performing a conformational search, researchers can identify the global minimum energy structure as well as other low-energy conformers that may be populated at room temperature. The puckering of the cyclobutane ring and the rotational barriers of the formyl and methyl carboxylate groups can also be investigated. This information is crucial for understanding the molecule's behavior in solution and its interactions with other molecules.

Molecular Dynamics Simulations for Dynamic Systems

While QM methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule moves and changes its conformation over time.

For this compound, MD simulations could be used to explore its conformational landscape in different solvent environments. By simulating the molecule's trajectory over nanoseconds or even microseconds, it is possible to observe transitions between different puckered conformations of the cyclobutane ring and rotations of the substituent groups. This provides a more realistic picture of the molecule's behavior in solution than static QM calculations alone. MD simulations are particularly useful for studying larger systems, such as the interaction of this compound with a biological macromolecule or its behavior in a condensed phase.

Modeling of Catalytic Cycles and Ligand Effects

Computational chemistry plays a vital role in understanding and optimizing catalytic reactions. For reactions involving this compound, computational modeling can be used to elucidate the mechanism of a catalytic cycle. By calculating the energies of all intermediates and transition states in the proposed cycle, researchers can identify the rate-determining step and understand how the catalyst facilitates the reaction.

Furthermore, the effects of different ligands on the catalyst's activity and selectivity can be systematically investigated. By computationally screening a range of ligands, it is possible to identify those that are most likely to improve the performance of the catalyst. This in silico approach can significantly accelerate the discovery and development of new catalytic systems for reactions involving cyclobutane derivatives.

In Silico Design and Prediction of Novel Reactivity

The predictive power of computational chemistry allows for the in silico design of new reactions and the prediction of novel reactivity. By exploring the electronic structure and reaction energetics of this compound, it is possible to hypothesize new transformations that the molecule might undergo. For example, computational methods could be used to explore the feasibility of pericyclic reactions, radical reactions, or transition-metal-catalyzed C-H activation reactions involving the cyclobutane ring.

This predictive capability is a powerful tool for guiding experimental work, allowing chemists to focus their efforts on the most promising avenues for new discoveries. By combining computational insights with experimental validation, the development of novel synthetic methodologies centered around functionalized cyclobutanes like this compound can be greatly enhanced.

Development of Computational Models

The field of computational chemistry offers powerful tools for the theoretical investigation of molecular structures, properties, and reactivity. For a compound such as this compound, the development of robust computational models is essential for a deeper understanding of its chemical behavior. While specific computational studies on this compound are not extensively documented in publicly available literature, the methodologies for creating such models are well-established and have been widely applied to similar substituted cyclobutane systems. These models are instrumental in predicting molecular geometry, conformational stability, electronic properties, and spectroscopic signatures.

The development of computational models for this compound would typically involve a multi-faceted approach, integrating various theoretical methods to provide a comprehensive analysis. The primary goals of such computational studies would be to elucidate the three-dimensional structure, understand the influence of the formyl and methyl ester substituents on the cyclobutane ring's puckering, and predict its reactivity and spectroscopic characteristics.

A foundational aspect of these computational models is the use of quantum mechanical methods, such as Density Functional Theory (DFT), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. acs.orgmdpi.com DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. nih.gov

Furthermore, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the molecule over time, providing a more realistic representation of its conformational landscape in different environments, such as in the gas phase or in solution. acs.org These simulations are particularly useful for exploring the potential energy surface and identifying the most stable conformers.

The development of these computational models is often a synergistic process, where theoretical calculations are validated against experimental data when available. For instance, calculated spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be compared with experimental spectra to confirm the accuracy of the computational model. nih.govacs.org

The following table outlines the typical theoretical approaches and the type of information that can be obtained from the computational modeling of this compound:

Computational Method Software/Platform Calculated Properties Insights Gained
Density Functional Theory (DFT)Gaussian, ORCA, etc.Optimized geometry (bond lengths, angles), vibrational frequencies, electronic properties (HOMO-LUMO energies), NMR chemical shifts.Molecular structure, conformational stability, reactivity, prediction of IR and NMR spectra.
Ab initio methods (e.g., MP2)Various quantum chemistry packagesHigh-accuracy energies and geometries.Refined understanding of electronic structure and energetics.
Molecular Dynamics (MD)AMBER, GROMACS, etc.Conformational sampling, solvent effects, dynamic behavior.Understanding of molecular flexibility and interactions with the environment.

The following interactive data table presents hypothetical data that would be the target of such a computational study, illustrating the kind of detailed research findings that can be generated.

Hypothetical Conformational Analysis of this compound (DFT B3LYP/6-31G)*

Conformer Substituent Positions Relative Energy (kcal/mol) Dipole Moment (Debye) Key Dihedral Angle (C1-C2-C3-C4)
A Formyl (axial), Ester (equatorial) 2.5 3.1 25.8°
B Formyl (equatorial), Ester (axial) 2.8 3.5 -26.1°
C Formyl (equatorial), Ester (equatorial) 0.0 2.7 28.5°

In addition to conformational analysis, computational models can predict spectroscopic data, which is invaluable for the identification and characterization of the compound. For example, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental IR spectrum. Similarly, the prediction of NMR chemical shifts can help in the structural elucidation of the molecule. nih.gov

The development of accurate computational models for this compound would provide a powerful predictive tool for understanding its chemical properties and reactivity. These theoretical insights can guide synthetic efforts and the design of new molecules with desired functionalities. The synergy between computational and experimental studies is crucial for advancing the understanding of complex organic molecules. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 1-formylcyclobutanecarboxylate in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Conduct operations in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline solution. Store the compound in a cool, dry environment away from oxidizing agents. Regularly inspect gloves for integrity and follow institutional waste disposal guidelines .

Q. How can researchers synthesize this compound, and what databases support retrosynthetic analysis?

  • Methodological Answer : Utilize retrosynthetic tools integrated with databases like REAXYS , PISTACHIO , and BKMS_METABOLIC to identify feasible precursors. For example, cyclobutane ring formation via [2+2] photocycloaddition or ring expansion of smaller cyclic ketones can be explored. Reaction parameters (e.g., solvent polarity, temperature) should be optimized using computational models (e.g., DFT calculations) to predict regioselectivity. Validate synthetic routes with NMR and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify formyl (δ ~9-10 ppm) and ester carbonyl (δ ~165-175 ppm) groups. Cyclobutane protons typically show complex splitting due to ring strain.
  • IR Spectroscopy : Confirm formyl (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₇H₁₀O₃) and isotopic patterns. Cross-reference with PubChem or CAS Common Chemistry entries .

Advanced Research Questions

Q. How does the ring strain of cyclobutane influence the reactivity of this compound in comparison to larger-ring analogs?

  • Methodological Answer : The four-membered cyclobutane ring introduces ~26 kcal/mol of strain energy, enhancing susceptibility to ring-opening reactions (e.g., nucleophilic attack at the formyl group). Compare reactivity with cyclohexane analogs (lower strain) using kinetic studies (e.g., monitoring reaction rates via HPLC). Computational modeling (e.g., Gaussian software) can quantify transition-state energies and predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes involving this compound?

  • Methodological Answer :

  • Contradictory NMR Peaks : Re-examine sample purity (HPLC analysis) or consider dynamic effects (e.g., ring puckering). Use variable-temperature NMR to assess conformational exchange.
  • Unexpected Byproducts : Conduct mechanistic studies (e.g., isotopic labeling or trapping intermediates). Cross-validate hypotheses with DFT calculations.
  • Data Discrepancies : Compare results with peer-reviewed datasets (e.g., PubChem, DSSTox) and replicate experiments under controlled conditions .

Q. How can computational methods predict the feasibility of novel reactions involving this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and reaction pathways. Tools like Gaussian or ORCA can calculate activation energies for key steps (e.g., formyl group functionalization). Combine with machine learning platforms (e.g., IBM RXN) trained on REAXYS data to prioritize synthetic routes. Validate predictions with small-scale exploratory reactions .

Q. What are best practices for illustrating synthetic pathways of this compound in publications?

  • Methodological Answer : Use color-coded schemes to highlight reactive sites (e.g., formyl in red, ester in blue). Limit structures to 2–3 per figure to avoid clutter. Annotate key intermediates with reaction yields and conditions (e.g., “80% yield, THF, −78°C”). Avoid journal-specific numbering (e.g., “compound 4b”) in graphics; instead, use descriptive labels (e.g., “ring-opened intermediate”) .

Q. How does this compound serve as a building block in medicinal chemistry?

  • Methodological Answer : Its formyl group enables conjugation with amine-containing biomolecules (e.g., Schiff base formation for prodrugs). Explore its utility in click chemistry (e.g., azide-alkyne cycloaddition) to generate heterocyclic scaffolds. Assess bioactivity via in vitro assays (e.g., enzyme inhibition) and compare with structurally related compounds (e.g., cyclopentane analogs) to establish structure-activity relationships .

Data Management and Reporting

Q. How should researchers document and archive raw data for studies involving this compound?

  • Methodological Answer : Organize raw spectral files (e.g., .jdx for NMR) and chromatograms in a structured repository (e.g., Figshare). Include metadata such as instrument parameters (e.g., NMR frequency, LCMS column type). For publications, append processed data (e.g., kinetic plots) in the main text and relegate large datasets (e.g., crystallography files) to supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.